(1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Reduction to methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive pyrazoles.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxybenzyl group could enhance its binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-5-methyl-1H-pyrazol-3-yl)methanol: Similar structure but lacks the methoxy group.
(1-(4-Methoxybenzyl)-1H-pyrazol-3-yl)methanol: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both the methoxybenzyl and methyl groups in (1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol may confer unique properties such as enhanced stability, solubility, or biological activity compared to its analogs.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c1-10-7-12(9-16)14-15(10)8-11-3-5-13(17-2)6-4-11/h3-7,16H,8-9H2,1-2H3 |
InChI Key |
GLZUQHHMGSRSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.